2-甲基-7-(4,4,5,5-四甲基-1,3,2-二氧硼杂环戊烷-2-基)-1H-吲哚

描述

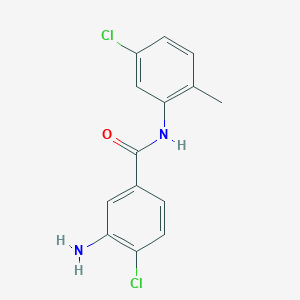

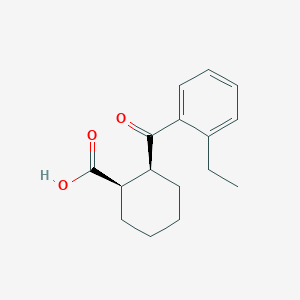

“2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole” is a chemical compound with the molecular formula C16H24BNO2 . It has an average mass of 273.178 Da and a monoisotopic mass of 273.190002 Da .

Molecular Structure Analysis

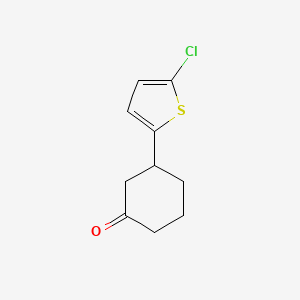

The molecular structure of this compound includes a 1H-indole ring substituted with a methyl group at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 7-position .

Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 370.5±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . Its enthalpy of vaporization is 61.7±3.0 kJ/mol, and it has a flash point of 177.9±27.9 °C . The compound has a refractive index of 1.533, a molar refractivity of 79.8±0.4 cm3, and a molar volume of 257.3±5.0 cm3 .

作用机制

The mechanism of action of 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is based on its unique chemical structure. 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole contains a boron atom that can form a stable complex with the indole ring. This complex results in a highly fluorescent molecule that can be excited with visible light. 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole can also undergo a photo-induced electron transfer (PET) process, which results in a change in its fluorescence properties. This property can be used for sensing and imaging purposes.

Biochemical and Physiological Effects:

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole has been shown to have minimal toxicity and does not affect cellular viability or proliferation. 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole can selectively bind to proteins and nucleic acids, allowing for the detection and visualization of these molecules in living cells. 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole has also been shown to have a high sensitivity and specificity for ROS and other small molecules in biological systems.

实验室实验的优点和局限性

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole has several advantages for lab experiments. It is a highly fluorescent molecule that can be easily detected and imaged in living cells. 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole has a high sensitivity and specificity for ROS and other small molecules, making it a useful tool for studying oxidative stress and other cellular processes. However, 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole has some limitations, including its relatively low solubility in aqueous solutions and its potential for nonspecific binding to cellular components.

未来方向

There are several future directions for 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole research. One area of interest is the development of new 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole derivatives with improved properties, such as increased solubility and specificity for certain cellular components. Another area of interest is the application of 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole for in vivo imaging and sensing. 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole has the potential to be used for noninvasive imaging of biological systems, such as tumors and other disease states. 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole can also be used for the development of new diagnostic and therapeutic agents. Overall, 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a promising tool for scientific research with a wide range of potential applications.

科学研究应用

有机合成

2-甲基-7-(4,4,5,5-四甲基-1,3,2-二氧硼杂环戊烷-2-基)-1H-吲哚: 是一种在有机合成中,特别是在铃木偶联反应中具有重要价值的化合物 。该反应对于构建碳-碳键至关重要,是合成药物、聚合物和复杂有机分子的关键步骤。该化合物中的硼酸酯基团在钯催化剂的存在下与含卤素的有机底物反应,形成联芳基结构,联芳基结构是许多活性药物成分的核心成分。

药物化学

在药物化学中,该化合物作为一种多功能中间体,用于开发新的药物 。其吲哚核心是天然产物和药物中常见的基序,使其成为药物发现的理想骨架。研究人员可以修饰吲哚环,创造具有潜在生物活性的衍生物,例如激酶抑制剂或5-羟色胺受体调节剂。

材料科学

该化合物的独特结构使其可用于材料科学,特别是在有机发光二极管 (OLED) 的开发中 。吲哚部分可以是促进电子传输的共轭体系的一部分,这是高效 OLED 功能的关键特性。通过将该化合物掺入聚合物或小分子中,科学家可以增强用于电子显示器材料的光物理性质。

农业化学

在农业化学领域,该化合物可用于合成新型农用化学品 。吲哚环系以其在植物生长调节中的作用而闻名,该化合物的衍生物可以导致开发新的除草剂或杀虫剂。其硼酸酯功能允许轻松修饰,从而能够创造出对农业害虫具有特定活性的化合物。

化学生物学

化学生物学家使用该化合物作为工具来了解生物过程 。通过用硼酸酯标记生物分子,研究人员可以跟踪这些分子在细胞内的运动和相互作用。这在研究蛋白质-蛋白质相互作用、酶功能和信号转导途径中特别有用。

环境化学

最后,在环境化学中,研究人员探索了该化合物在污染物检测和去除中的应用 。硼酸酯可以选择性地与某些环境毒素结合,有利于其捕获和分析。该特性有利于开发用于水和土壤净化的传感器和过滤系统。

属性

IUPAC Name |

2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO2/c1-10-9-11-7-6-8-12(13(11)17-10)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLLSNSEZXGVMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=C(N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648074 | |

| Record name | 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

919119-59-8 | |

| Record name | 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1613216.png)

![cis-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613225.png)